molecular formula C11H8N2O2S B1308342 2-[(4-Nitrophenyl)sulfanyl]pyridine CAS No. 73322-01-7

2-[(4-Nitrophenyl)sulfanyl]pyridine

Cat. No.: B1308342
CAS No.: 73322-01-7
M. Wt: 232.26 g/mol
InChI Key: HOPZSPAIKGULRS-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)sulfanyl]pyridine, commonly referred to as 2-NSP, is a novel heterocyclic compound that has been used in a variety of scientific research applications. It has been studied in depth for its biochemical and physiological effects, and its potential to be used as a tool in laboratory experiments.

Scientific Research Applications

Modification of Electrophilic Centers

The electrophilic centers of compounds like O-4-nitrophenyl X-substituted thionobenzoates can be modified using pyridines, including derivatives of 2-[(4-Nitrophenyl)sulfanyl]pyridine. This modification influences the reaction mechanism and kinetics, as observed in a study on 4-nitrophenyl benzoate and its thionobenzoate analogs (Um et al., 2006).

Synthesis of Transparent Polyimides

Transparent polyimides with high refractive indices and small birefringences have been synthesized using thiophenyl-substituted benzidines. These materials, derived from reactions involving (4-nitrophenyl)sulfanyl compounds, demonstrate good thermomechanical stability and potential applications in electronics and optics (Tapaswi et al., 2015).

Formation of Bis(tetraphenylantimony) Pyridine-Dicarboxylate

In reactions with pentaphenylantimony, pyridine dicarboxylic acids form compounds like bis(tetraphenylantimony) pyridine-dicarboxylate. These reactions demonstrate the utility of (4-nitrophenyl)sulfanyl derivatives in synthesizing structurally unique organoantimony compounds (Gubanova et al., 2020).

Development of Nitrogen-Rich Polymers

Nitrogen-rich polymers, potentially useful for solar fuel cell applications, have been synthesized from monomers like 2,4,6-tris(4-nitrophenyl)pyridine. These materials demonstrate promising thermal stability and unique electronic properties (Prakash et al., 2017).

Synthesis of Heterocyclic Compounds

Compounds containing the this compound moiety have been used in the synthesis of various heterocyclic compounds, demonstrating a wide spectrum of potential biological activities. This highlights their significance in pharmaceutical research (Bassyouni & Fathalla, 2013).

Drug Development Applications

Pyridine-SF4-isoxazolines, featuring (4-nitrophenyl)sulfanyl derivatives, have been synthesized for potential applications in drug development. The unique properties of these compounds, such as the SF4 linkers, offer new avenues for medicinal chemistry (Maruno et al., 2022).

Synthesis of Pyridine and Fused Azolo- and Azinopyridine Derivatives

Pyridine derivatives, including those utilizing the (4-nitrophenyl)sulfanyl group, have been synthesized, demonstrating the versatility of this functional group in creating novel heterocyclic structures with potential applications in various fields of chemistry (Elneairy et al., 2010).

Green-Emitting Iridium(III) Complexes

Green-emitting iridium(III) complexes, containing (4-nitrophenyl)sulfanyl-functionalized ligands, have been developed. These complexes exhibit high photoluminescence quantum yields and potential applications in optoelectronics and display technologies (Constable et al., 2014).

Properties

IUPAC Name

2-(4-nitrophenyl)sulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c14-13(15)9-4-6-10(7-5-9)16-11-3-1-2-8-12-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPZSPAIKGULRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398802
Record name 2-[(4-nitrophenyl)sulfanyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73322-01-7
Record name 2-[(4-nitrophenyl)sulfanyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-mercaptopyridine (10 g) was dissolved in DMF (100 ml), 60% sodium hydride (3.6 g) was added to the mixture at 0° C., and then, the mixture was stirred for 15 minutes at room temperature. 4-fluoronitrobenzene (9.75 g) was added dropwise to the mixture at 0° C. and the mixture was stirred for 1 hour at room temperature. To the reaction mixture was added, and the precipitated crystals were collected by filtration, and washed with hexane/diethylether, to give 2-[(4-nitrophenyl)sulfanyl]pyridine (12.6 g).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
9.75 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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